Cas no 51458-66-3 (Methanone,(3-aminophenyl)(4-aminophenyl)-)

Methanone,(3-aminophenyl)(4-aminophenyl)- structure
51458-66-3 structure
Product Name:Methanone,(3-aminophenyl)(4-aminophenyl)-
CAS No:51458-66-3
MF:C13H12N2O
MW:212.247182846069
CID:376186
PubChem ID:148536
Update Time:2025-04-19

Methanone,(3-aminophenyl)(4-aminophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Methanone,(3-aminophenyl)(4-aminophenyl)-
    • (3-aminophenyl)-(4-aminophenyl)methanone
    • (3-Aminophenyl)(4-aminophenyl)methanone
    • YKNMIGJJXKBHJE-UHFFFAOYSA-N
    • SCHEMBL127545
    • CHEMBL167913
    • 51458-66-3
    • Methanone, (3-aminophenyl)(4-aminophenyl)-
    • DTXSID70199435
    • 3,4'-diamino benzophenone
    • 3,4'-diaminobenzophenone
    • Inchi: 1S/C13H12N2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H,14-15H2
    • InChI Key: YKNMIGJJXKBHJE-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)N)C1C=CC=C(C=1)N

Computed Properties

  • Exact Mass: 212.09506
  • Monoisotopic Mass: 212.094963
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 1.9
  • Topological Polar Surface Area: 69.1

Experimental Properties

  • Density: 1.233
  • Boiling Point: 461.8°Cat760mmHg
  • Flash Point: 233.1°C
  • Refractive Index: 1.673
  • PSA: 69.11
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